

# Technical Guide: Chemical Properties of "Galactose 1-phosphate-13C-1 (potassium)" Salt

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## Compound of Interest

**Compound Name:** Galactose 1-phosphate-13C-1  
(potassium)  
**Cat. No.:** B12395765

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## Executive Summary

Galactose 1-phosphate-13C-1 (potassium salt) is a stable isotope-labeled metabolic intermediate critical for the study of galactosemia and carbohydrate metabolism. By incorporating a Carbon-13 isotope at the anomeric position (C1), this compound serves as a non-radioactive tracer for Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based metabolic flux analysis.

This guide details the physicochemical properties, structural dynamics, and experimental protocols for utilizing this compound in drug development and enzymatic kinetic studies targeting the Leloir pathway.

## Chemical Identity & Structural Analysis

The potassium salt form significantly enhances the aqueous solubility of Galactose 1-phosphate (Gal-1-P) compared to its free acid or barium salt counterparts, making it the preferred reagent for physiological pH buffers.

## Core Specifications

Property	Specification
Compound Name	-D-Galactose 1-phosphate-13C-1 dipotassium salt
Chemical Formula	C C H K O P
Molecular Weight	~337.31 g/mol (Labeled)
Isotopic Enrichment	99% C at position C1
Salt Stoichiometry	Typically Dipotassium (K )
Solubility	Water: >125 mg/mL (Highly Soluble)
Appearance	White to off-white hygroscopic powder

## Structural Configuration

The biological activity of Gal-1-P is strictly tied to the

-anomer. The phosphate group at C1 is in the axial position, and the

C label at this site provides a direct NMR probe for the glycosyl phosphate bond status.

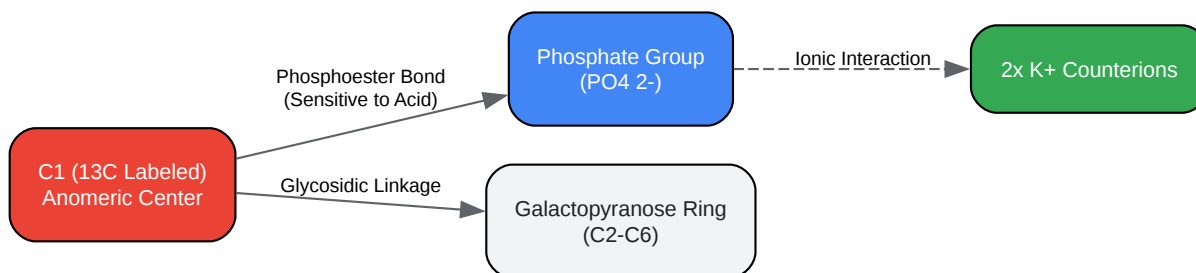


Figure 1: Structural components of Galactose 1-phosphate-13C-1 (Potassium Salt).

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## Physicochemical Properties[3][4][5][6]

### NMR Spectral Characteristics

The

C label at C1 introduces specific coupling patterns essential for spectral assignment.

- C-NMR (100-150 MHz, D

O):

- Chemical Shift (

): The C1 signal typically appears as a doublet between 93.0 – 97.0 ppm. This downfield shift (relative to free galactose C1

at ~93 ppm) is induced by the phosphate group.

- Coupling Constant (

): The

C nucleus at C1 couples with the

P nucleus (spin 1/2). This results in a characteristic doublet with a coupling constant (

) typically in the range of 5 – 6 Hz.

- P-NMR:

- Exhibits a singlet (or doublet if C decoupled) in the range of 1.0 – 5.0 ppm (referenced to H<sub>2</sub>O). The presence of the C-13 label splits this signal into a doublet ( ) matching the carbon spectrum.

## Stability & Hydrolysis

- pH Sensitivity: As a glycosyl phosphate, the C1-O-P bond is acid-labile. Prolonged exposure to acidic pH (< 4.0) catalyzes hydrolysis, releasing free Galactose and inorganic phosphate.
- Thermal Stability: Stable at room temperature in solid form if desiccated. In solution, it should be kept at 4°C or frozen (-20°C) to prevent spontaneous hydrolysis or bacterial degradation.

## Metabolic Role & Biological Context<sup>[7][8][9][10][11]</sup>

Galactose 1-phosphate is the product of Galactokinase (GALK) and the substrate for Galactose-1-phosphate Uridyltransferase (GALT).<sup>[1][2][3]</sup> In Classic Galactosemia (Type I), GALT deficiency leads to the toxic accumulation of Gal-1-P in tissues.

## The Leloir Pathway Tracking

Using the

C-13 label allows researchers to track the carbon flow from Galactose to Glucose-1-Phosphate.

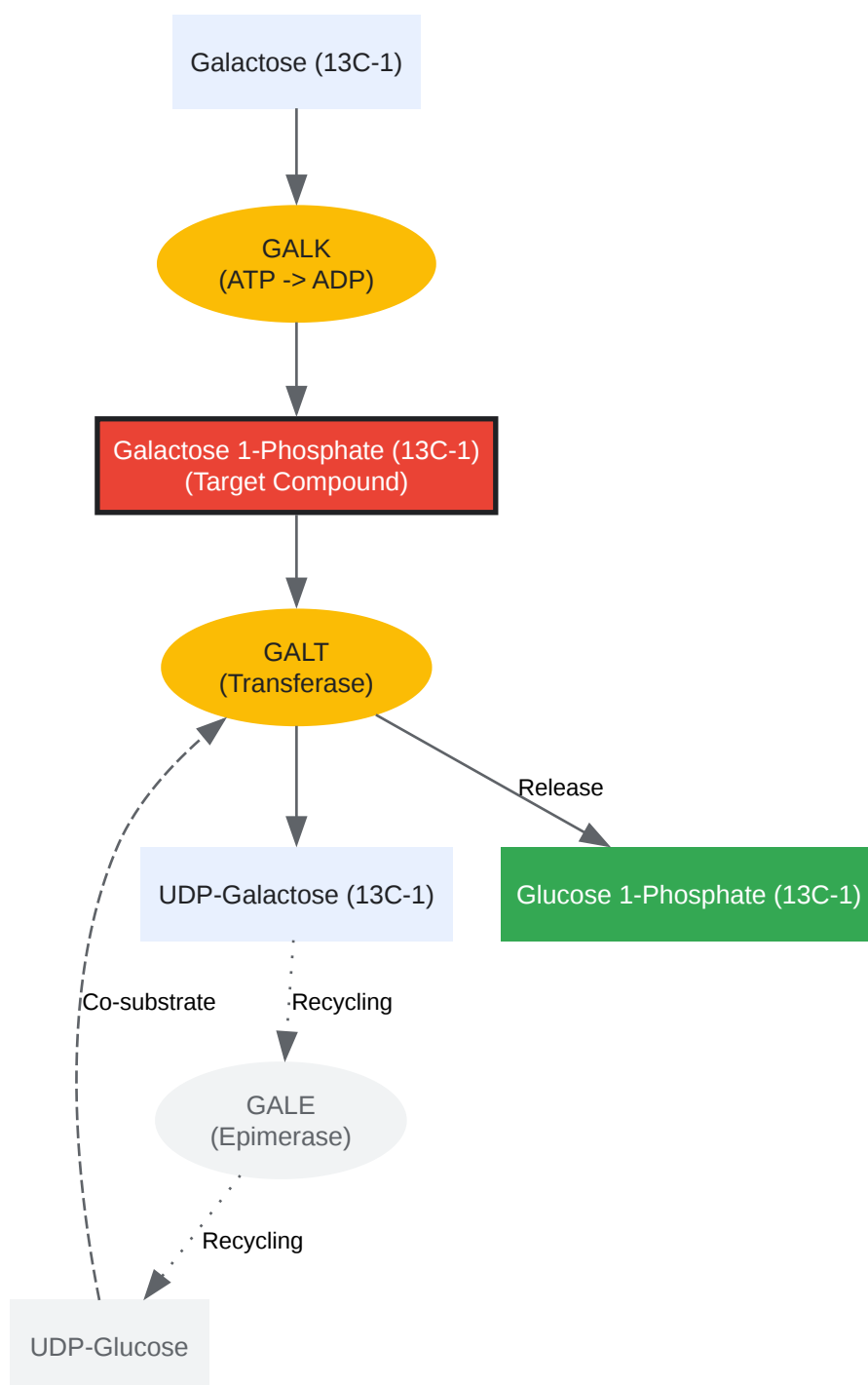


Figure 2: Fate of the 13C-1 label in the Leloir Pathway.

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## Experimental Applications & Protocols

### Protocol: Preparation of NMR Samples

Objective: Prepare a stable sample for HSQC or

P-NMR analysis to verify purity or monitor enzymatic conversion.

- Solvent Selection: Use Deuterium Oxide (D<sub>2</sub>O, 99.9% D) to minimize solvent suppression artifacts.
- Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4) in D<sub>2</sub>O. Note: Avoid Tris buffers if studying phosphorous NMR due to potential overlap or interaction.
- Sample Dissolution:
  - Weigh 5–10 mg of Galactose 1-phosphate-<sup>13</sup>C-1 (K<sup>+</sup> salt).
  - Dissolve in 600 μL of the buffered D<sub>2</sub>O.
  - Internal Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (0.00 ppm).
- Acquisition Parameters:
  - Set relaxation delay ( ) to 2 seconds to allow full relaxation of the phosphorylated anomeric carbon.
  - For <sup>13</sup>C-NMR, acquire proton-decoupled spectra to observe the C-P doublet clearly.

## Application: GALT Enzyme Activity Assay

Context: This compound is the specific substrate for measuring GALT activity in red blood cells or recombinant systems.

- Reaction Mix: Incubate Gal-1-P (C-labeled) with UDP-Glucose and the enzyme source (e.g., cell lysate) at 37°C.
- Detection:
  - Stop reaction after defined timepoints (e.g., 15, 30 min) using boiling or acid precipitation.
  - Analyze supernatant via LC-MS/MS or NMR.
  - Signal: Monitor the appearance of UDP-Galactose-13C-1 (new peak) and the depletion of Gal-1-P. The mass shift of +1 Da (due to C) distinguishes the product from endogenous pools if unlabeled UDP-Gal is present.

## Handling & Storage Guidelines

- Hygroscopicity: The potassium salt is extremely hygroscopic. Exposure to ambient air will cause the powder to deliquesce, making accurate weighing difficult and potentially accelerating hydrolysis.
- Storage:
  - Long-term: -20°C in a tightly sealed vial with desiccant.
  - Short-term: 4°C. Allow to equilibrate to room temperature before opening to prevent condensation.
- Solution Stability: Aqueous solutions are stable at neutral pH (7.0–8.0) for 24 hours at 4°C. Avoid storing acidic solutions.

## References

- PubChem. (n.d.). Alpha-D-Galactose-1-Phosphate | C6H13O9P. National Library of Medicine. Retrieved from [\[Link\]](#)

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